molecular formula C16H17N3O3 B2852796 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-43-8

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B2852796
CAS No.: 303148-43-8
M. Wt: 299.33
InChI Key: OCWJWLPXMCLIEK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenethyl group, which is a functional group made up of a phenyl and an ethyl group .

Scientific Research Applications

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile has been studied for its potential applications in various areas of scientific research. It has been found to act as an inhibitor of enzymes, such as cytochrome P450 and histone deacetylase. Additionally, this compound has been found to act as a receptor agonist for a variety of receptors, including the serotonin 5-HT1A receptor, the muscarinic M1 receptor, and the angiotensin AT1 receptor. Finally, this compound has been found to modulate gene expression, which has potential applications in gene therapy and cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications, making it a versatile molecule for use in scientific research. However, there are some limitations to using this compound in lab experiments. For example, this compound has been found to be toxic in high doses, which can limit its usefulness in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

Given the potential applications of 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile, there are a variety of possible future directions for research. For example, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential applications. Additionally, further research into the effects of this compound on gene expression could lead to new treatments for diseases such as cancer. Finally, further research into the toxicity of this compound could lead to new safety protocols for its use in lab experiments.

Synthesis Methods

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a variety of methods, including a condensation reaction between 3,4-dimethoxyphenethyl alcohol and cyanamide, as well as a reaction between 2-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate. Additionally, this compound can also be synthesized through a reaction between 4-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate. All of these methods require careful control of the reaction conditions in order to achieve the desired product.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be harmful if swallowed, cause skin and eye irritation, or may be hazardous to the environment .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJWLPXMCLIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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